Product packaging for Isopropyl Mycophenolate(Cat. No.:)

Isopropyl Mycophenolate

Cat. No.: B13424960
M. Wt: 362.4 g/mol
InChI Key: NLMMDPJTMSIANX-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Mycophenolate (CAS 40336-80-9) is a chemical compound of significant interest in pharmaceutical and immunological research. With a molecular formula of C20H26O6 and a molecular weight of 362.42 g/mol, it is a key reagent for scientists studying immunosuppressive pathways . The compound is related to the well-characterized immunosuppressant Mycophenolate Mofetil (MMF). The active metabolite of MMF, Mycophenolic Acid (MPA), functions as a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . This enzyme is the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. Since T-lymphocytes and B-lymphocytes are more dependent on this pathway than other cell types, inhibition by MPA preferentially suppresses their proliferation, thereby dampening cell-mediated immune responses and antibody formation . Beyond its antiproliferative effects on lymphocytes, research indicates that compounds in this class can inhibit the glycosylation of adhesion molecules, reducing the recruitment of leukocytes into inflammatory sites . This combination of mechanisms makes this compound a valuable research tool for investigating novel immunosuppressive therapies, with potential applications in the study of organ transplantation, autoimmune disorders such as systemic lupus erythematosus, and other complex immune-mediated diseases . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B13424960 Isopropyl Mycophenolate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

propan-2-yl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

InChI

InChI=1S/C20H26O6/c1-11(2)26-16(21)9-7-12(3)6-8-14-18(22)17-15(10-25-20(17)23)13(4)19(14)24-5/h6,11,22H,7-10H2,1-5H3/b12-6+

InChI Key

NLMMDPJTMSIANX-WUXMJOGZSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC(C)C)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC(C)C)O

Origin of Product

United States

Research Context and Significance of Isopropyl Mycophenolate

Evolution of Mycophenolic Acid Derivatives in Academic Research

Mycophenolic acid (MPA), a natural product isolated from Penicillium species, has a long history of scientific investigation. acs.org It is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. acs.orgtandfonline.comtandfonline.com This mechanism of action is particularly effective against T- and B-lymphocytes, which are highly dependent on this pathway for proliferation. fda.gov Consequently, MPA exhibits significant immunosuppressive properties. tandfonline.comjst.go.jp

The clinical use of MPA itself is limited by factors such as poor absorption. mostwiedzy.pl This led to the development of derivatives, most notably Mycophenolate Mofetil (MMF), the 2-morpholinoethyl ester of MPA. nih.govmdpi.com MMF is a prodrug that is rapidly hydrolyzed in the body to release the active MPA. fda.govrndsystems.com The success of MMF spurred further academic research into a wide array of other MPA derivatives to identify compounds with potentially improved properties. tandfonline.comnih.gov

The evolution of MPA derivatives in research has explored various chemical modifications. These include the synthesis of different esters, amides, and conjugates with other molecules like amino acids, acridines, and thalidomide (B1683933) analogues. tandfonline.comtandfonline.comresearchgate.netresearchgate.net The primary goals of these modifications are often to enhance bioavailability, modulate the pharmacokinetic profile, or discover novel biological activities. mostwiedzy.plnih.gov For instance, research has been conducted on silicon-containing MPA derivatives and conjugates with nitroacridine/nitroacridone moieties. acs.orgresearchgate.net This continuous exploration underscores the scientific community's effort to build upon the foundational immunosuppressive activity of MPA. nih.govresearcher.life

Rationale for Investigating Ester Analogs of Mycophenolic Acid

The investigation of ester analogs of Mycophenolic Acid, such as Isopropyl Mycophenolate, is a logical progression in the field. The esterification of the carboxylic acid group of MPA is a key strategy for creating prodrugs. nih.gov This chemical modification can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity, which in turn can influence its absorption and distribution in the body. mostwiedzy.pl

The rationale for synthesizing and studying various ester analogs is multifaceted:

Improved Bioavailability: As demonstrated by the success of MMF, converting the polar carboxylic acid group of MPA into a less polar ester can enhance its oral bioavailability. mostwiedzy.pl Researchers hypothesize that by systematically varying the alcohol moiety of the ester, it may be possible to fine-tune the pharmacokinetic properties of the resulting prodrug.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of ester analogs allows for the investigation of structure-activity relationships. nih.gov By comparing the biological activity of different esters, researchers can gain insights into how the size, shape, and chemical nature of the ester group affect the compound's ability to be hydrolyzed to MPA and exert its immunosuppressive effect.

Exploration of Novel Biological Activities: While the primary goal is often to create a better prodrug for MPA, there is also the potential for the ester analogs themselves to possess unique biological activities. acs.org Research has extended beyond immunosuppression to investigate the potential of MPA derivatives as anticancer, antiviral, and anti-Toxoplasma gondii agents. researcher.liferesearchgate.net The specific ester group could influence these other potential therapeutic applications.

The synthesis of ester derivatives, including this compound, typically involves standard chemical reactions such as esterification, which may require the protection of the phenolic hydroxyl group on the MPA molecule. tandfonline.comtandfonline.com The resulting compounds are then evaluated in vitro to determine their biological activity, often by measuring their ability to inhibit cell proliferation in cell lines like Jurkat T-cells or peripheral blood mononuclear cells (PBMCs). tandfonline.comresearchgate.net

Synthetic Methodologies and Chemical Modification of Isopropyl Mycophenolate

Total Synthesis Approaches for Mycophenolic Acid Precursors

While mycophenolic acid is naturally produced through fermentation, total chemical synthesis provides a route to access not only the natural product but also precursors for various analogs. pg.edu.pl These synthetic routes are challenging but offer versatility in structural modification at early stages. researchgate.net

The first total synthesis of MPA was reported by Birch and Wright. pg.edu.pl A key step in this approach was the Alder-Rickert reaction between 1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene and dimethyl acetylenedicarboxylate. pg.edu.pl The resulting bicyclic adduct was heated to eliminate propylene, forming a five-substituted benzene (B151609) ring which was then elaborated through several steps, including a Claisen rearrangement, to yield mycophenolic acid. pg.edu.pl

More recent synthetic strategies have been developed to improve efficiency. For instance, a strategy developed by Brookes et al. utilizes a palladium-catalyzed allylation, a biomimetic cyclization, and an aromatization step. mostwiedzy.pl Another notable approach by Patterson provides a convergent route for producing MPA on a larger laboratory scale. researchgate.net Modifications to the Patterson synthesis have focused on optimizing reaction conditions, such as using alternative solvents for the Claisen rearrangement to improve yields. researchgate.net

Synthetic Approach Key Reactions Reported By Notes
Birch and Wright Alder-Rickert reaction, Claisen rearrangementBirch and WrightThe first reported total synthesis of mycophenolic acid. pg.edu.pl
Patterson's Route Convergent synthesis, Claisen rearrangementPattersonSuitable for gram-scale synthesis in a laboratory setting. researchgate.net
Brookes et al. Palladium-catalyzed allylation, Biomimetic cyclization, AromatizationBrookes et al.A modern approach involving twelve stages. mostwiedzy.pl

Semisynthetic Strategies for Mycophenolic Acid Derivatization

Semisynthetic modification of the parent mycophenolic acid molecule is a common and efficient strategy to produce derivatives like isopropyl mycophenolate and other analogs. pg.edu.pl These strategies leverage the readily available MPA scaffold and introduce new functional groups to alter the molecule's properties.

Key sites for derivatization on the MPA molecule include:

The Carboxylic Acid Group: The terminal carboxylic acid on the hexenoic acid side chain is the most frequently modified site. It can be converted into esters, amides, and other functional groups. mostwiedzy.plresearchgate.net

The Phenolic Hydroxyl Group: The hydroxyl group on the phthalide (B148349) ring can also be modified, although this often requires protective group chemistry to ensure selective reaction at the carboxylic acid. nih.gov

Common derivatization reactions include silylation and esterification. nih.gov For example, new MPA analogs have been synthesized for evaluation in cancer research through these classical methods. nih.govnih.gov Another approach involves coupling MPA with various molecules, such as amino acid esters, using condensing agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to form amide bonds. mostwiedzy.pl More complex conjugates have been created by coupling MPA with N-(ω-hydroxyalkyl)acridones via the Yamaguchi esterification protocol, which requires protection of the phenolic group in MPA first. nih.gov

Esterification Chemistry in the Synthesis of this compound

This compound is synthesized by the esterification of the carboxylic acid group of mycophenolic acid with isopropanol. The chemical name for this compound is isopropyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate. synzeal.com

One effective method for this transformation is enzymatic transesterification. A patented process describes the use of Candida antarctica lipase (B570770) B (CAL B) to catalyze the reaction between a low-molecular-weight alkyl ester of MPA (such as the methyl or ethyl ester) and the desired alcohol. epo.org This method can also be applied for direct esterification from MPA. The reaction is typically carried out under mild conditions, for instance, at a temperature of 15 to 45°C in a suitable solvent with the alcohol. epo.org The use of enzymes offers high selectivity and avoids harsh chemical reagents. epo.org

Chemical esterification methods are also applicable. Direct esterification can be achieved by refluxing mycophenolic acid with an excess of the corresponding alcohol (in this case, isopropanol) in an inert organic solvent capable of azeotropically removing the water formed during the reaction. google.com Solvents like toluene (B28343) or xylene are often used for this purpose. google.comgoogleapis.com

Method Catalyst/Reagent Key Conditions Reference
Enzymatic Esterification Candida antarctica lipase B (CAL B)Temperature: 15-45°C; appropriate alcohol as solvent. epo.org
Direct Chemical Esterification None (acid catalysis may be used)Refluxing in a solvent (e.g., toluene) with azeotropic removal of water. google.com

The resulting isopropyl ester has the molecular formula C₂₀H₂₆O₆. klivon.com

Design Principles for Novel Mycophenolic Acid Analogs

The design of new MPA analogs is guided by the goal of enhancing therapeutic properties, exploring new therapeutic areas like oncology, and reducing toxicity. pg.edu.plresearchgate.net A primary consideration in the design of MPA analogs is their interaction with the target enzyme, inosine-5'-monophosphate dehydrogenase (IMPDH). mostwiedzy.plpg.edu.pl

Key design principles include:

Modification of the Carboxylic Acid Side Chain: The terminal carboxylic acid group of MPA forms a critical hydrogen bond with the amino acid residue Ser276 within the active site of IMPDH. mostwiedzy.pl Therefore, modifications to this part of the molecule are a major focus. The goal is often to maintain or enhance this binding interaction while altering other properties like bioavailability. mostwiedzy.plresearchgate.net Esterification, as seen in mycophenolate mofetil, was initially designed to improve bioavailability. researchgate.net

Exploring Novel Biological Targets: While IMPDH is the canonical target, novel analogs are being designed to interact with other proteins involved in disease pathways. nih.govnih.gov For instance, molecular modeling studies have been used to investigate the binding affinity of new MPA derivatives to targets involved in cancer, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

Maintaining the Phthalide Core: Most synthetic modifications reported recently have focused on altering the hex-4-enoate side chain, while the phthalide ring moiety is generally left unchanged, as it is crucial for activity. mostwiedzy.plresearchgate.net

Improving Selectivity and Reducing Toxicity: A significant driver for creating new analogs is to develop compounds with selective cytotoxicity against cancer cells while being less toxic to normal cells compared to the parent MPA. nih.gov This involves synthesizing a series of related compounds and screening them for activity and toxicity profiles. nih.govnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Isopropyl Mycophenolate

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies are crucial for understanding the disposition of a new chemical entity within a living organism. For Isopropyl Mycophenolate and its parent compounds, these studies have been conducted in various animal species to predict their pharmacokinetic behavior in humans.

In vitro Metabolic Stability Assessments

Plasma Disposition and Half-Life Determination in Animal Species

The plasma disposition of a drug describes its time course in the plasma and is characterized by parameters such as half-life (t½), maximum concentration (Cmax), and area under the concentration-time curve (AUC). Animal studies with mycophenolate mofetil (MMF), the prodrug of MPA, have been conducted in several species.

In a study involving healthy horses receiving multiple oral doses of MMF, the terminal half-life of MPA was found to be approximately 11.3 hours. nih.gov Another study in healthy cats reported that after oral administration of MMF, the parent compound is rapidly converted to MPA. nih.gov In dogs, the plasma half-life of mycophenolate has been reported to be between 8 and 9 hours. fda.gov A study in beagle dogs investigated the pharmacokinetics of both immediate-release and modified-release formulations of MPA. frontiersin.org Following oral administration of MMF to rats, the drug is rapidly absorbed and hydrolyzed to MPA. fda.gov

Table 1: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Various Animal Species Following Mycophenolate Mofetil (MMF) Administration

Animal SpeciesHalf-Life (t½) of MPAReference
Horses~11.3 hours nih.gov
Dogs8 - 9 hours fda.gov
CatsRapidly metabolized nih.gov
RatsRapidly absorbed and hydrolyzed fda.gov

This table is based on available data for the active metabolite MPA, following administration of its prodrug MMF.

Tissue Distribution Analysis in Preclinical Models

Tissue distribution studies are essential to understand where a drug accumulates in the body. Following oral administration of radiolabeled MMF to rats, radioactivity was widely distributed throughout the body. fda.gov A study investigating topical administration of MPA in rats found that local tissue concentrations in the skin and muscle were significantly higher than systemic plasma concentrations, indicating localized drug delivery. nih.gov Peak concentrations in the skin and muscle were observed 2 hours after topical application. nih.gov

Table 2: Tissue Distribution of Mycophenolic Acid (MPA) in Rats Following Topical Administration

TissuePeak Concentration (Cmax)Time to Peak Concentration (Tmax)Reference
Skin20.4 ± 7 µg/g2 hours nih.gov
Muscle6.6 ± 1.6 µg/g2 hours nih.gov

Metabolite Profiling in Animal Biomatrices

Metabolite profiling helps to identify the major metabolic pathways of a drug. The primary metabolite of MPA in both animals and humans is the pharmacologically inactive mycophenolic acid glucuronide (MPAG). tmda.go.tznih.gov In horses, in addition to MPAG, other metabolites such as mycophenolic acid acyl glucuronide (AcMPAG) and mycophenolic acid phenol (B47542) glucoside (MPG) have been identified. nih.gov In cats, MPA is metabolized to at least two metabolites: MPA phenol glucoside (MPAGls) and MPA phenol glucuronide (MPAG). nih.gov Studies in rats have also identified several minor metabolites resulting from oxidation and demethylation. fda.gov

Pharmacodynamic Biomarker Evaluation in Preclinical Settings

Pharmacodynamic studies assess the biochemical and physiological effects of a drug on the body. For an immunosuppressive agent like this compound, these studies focus on its impact on the immune system.

Assessment of Cellular Immunomodulatory Markers

The primary mechanism of action of MPA is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides in T and B lymphocytes. frontiersin.orgresearchgate.net This selective inhibition leads to a cytostatic effect on these immune cells. researchgate.net

Preclinical studies have demonstrated the immunomodulatory effects of MMF. In animal models, MMF has been shown to prolong the survival of allogeneic transplants and reverse acute rejection. mycophenolaterems.comboehringer-ingelheim.com Studies in mice have shown that administration of MMF leads to a reduction in both CD4+ and CD8+ T cells, as well as CD19+ B cells. frontiersin.org In a study on healthy beagle dogs, the pharmacodynamic response to MPA was characterized using a T-cell proliferation biomarker. frontiersin.org Furthermore, research in systemic lupus erythematosus (SLE) patients treated with MMF has shown a reduction in STAT3 phosphorylation, a key signaling pathway in immune cell activation. stanford.edu

Table 3: Cellular Immunomodulatory Effects of Mycophenolate Mofetil (MMF)/Mycophenolic Acid (MPA)

Biomarker/EffectAnimal Model/SystemFindingReference
T and B Lymphocyte ProliferationIn vitroInhibition of IMPDH leads to cytostatic effects. researchgate.net
Allograft SurvivalAnimal ModelsProlonged survival of various organ transplants. mycophenolaterems.comboehringer-ingelheim.com
T and B Cell CountsMiceReduction in CD4+, CD8+, and CD19+ cells. frontiersin.org
T-cell ProliferationBeagle DogsCharacterization of pharmacodynamic response. frontiersin.org
STAT3 PhosphorylationHuman (SLE patients)Reduction in p-STAT3 levels. stanford.edu

Enzyme Activity Modulation as a Pharmacodynamic Endpoint

The primary pharmacodynamic effect of mycophenolic acid derivatives is the modulation of inosine monophosphate dehydrogenase (IMPDH) activity. nih.govnih.gov MPA is a potent inhibitor of IMPDH, particularly the type II isoform which is predominantly expressed in activated lymphocytes. pharmgkb.orgresearchgate.net This inhibition depletes the pool of guanosine (B1672433) nucleotides, thereby suppressing lymphocyte proliferation. nih.gov Pharmacodynamic studies of MMF have demonstrated a significant decrease in IMPDH activity in peripheral blood mononuclear cells following administration. nih.gov For instance, a study in uremic patients showed that a single dose of MMF led to a dramatic inhibition of IMPDH activity, which was highly correlated with the inhibition of T-cell proliferation. nih.gov

However, no studies detailing the specific effects of This compound on IMPDH activity or any other enzymatic endpoint are available in the reviewed literature. Consequently, data tables or detailed research findings on its enzyme activity modulation cannot be provided.

Comparative Preclinical Pharmacokinetics and Pharmacodynamics of Mycophenolic Acid Esters

The scientific literature contains comparative studies on different formulations of mycophenolic acid, such as Mycophenolate Mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS). nih.goveur.nl These studies compare pharmacokinetic parameters like the area under the concentration-time curve (AUC), maximum concentration (Cmax), and absorption rates to establish bioequivalence or differences in drug delivery profiles. nih.goveur.nlnih.gov For example, population pharmacokinetic analyses have shown that the absorption of MPA from EC-MPS is slower and more delayed compared to MMF. eur.nl

Despite the availability of such comparative data for clinically used esters, no preclinical or clinical studies were found that include This compound . Therefore, a comparative analysis of its pharmacokinetic and pharmacodynamic profile against other mycophenolic acid esters is not possible based on current publicly available information. There are no data tables or research findings to present on this topic.

Structure Activity Relationship Sar Studies for Isopropyl Mycophenolate and Mycophenolic Acid Derivatives

Influence of the Isopropyl Ester Moiety on Biological Activity

The esterification of the carboxylic acid group of mycophenolic acid (MPA) to form prodrugs like isopropyl mycophenolate is a key strategy to enhance its bioavailability. While the free carboxylic acid is crucial for binding to the active site of IMPDH, esterification allows for better absorption in the body. Once absorbed, these esters are hydrolyzed by cellular esterases to release the active MPA.

The nature of the ester group can influence the rate of hydrolysis and, consequently, the pharmacokinetic profile of the drug. While specific data on the isopropyl ester is not extensively detailed in the provided results, the principle of ester prodrugs is well-established for MPA. For instance, mycophenolate mofetil (MMF), the 2-morpholinoethyl ester of MPA, is a widely used clinical immunosuppressant. nih.govtandfonline.com The ester moiety in MMF is designed to be efficiently cleaved in vivo to release MPA. tandfonline.com The affinity of the active metabolite, MPA, for human serum albumin is significantly higher than its proactive ester form. nih.govresearchgate.net

Studies on various ester derivatives have shown that modifications at this position can impact activity. For example, coupling MPA with different molecules through an ester linkage has been explored to create novel conjugates with potentially improved properties. tandfonline.comnih.gov The immunosuppressive activity of these conjugates is often dependent on the efficient release of MPA.

Modifications to the Phthalide (B148349) Ring and Their Impact on Activity

The phthalide ring system of mycophenolic acid is a critical pharmacophore, and its structural integrity is vital for potent inhibitory activity against IMPDH. SAR studies have demonstrated that this region of the molecule is highly sensitive to modification.

Key findings regarding the phthalide ring include:

Lactone Ring: Replacement of the lactone ring with other cyclic structures, particularly larger ones, leads to a significant decrease in potency. acs.orgnih.gov Acyclic substituents in this region also result in reduced activity, highlighting a strong steric constraint. acs.orgnih.gov

Phenolic Hydroxyl Group: The phenolic hydroxyl group at position 4 is essential for high potency. acs.orgnih.gov This group, along with an adjacent hydrogen bond acceptor, plays a crucial role in the binding interaction with the enzyme.

Aromatic Methyl Group: The methyl group at position 7 of the aromatic ring is also critical for biological activity. acs.orgnih.gov

Methoxy (B1213986) Group: The methoxy group at position 6 can be substituted. For instance, replacing it with an ethyl group has been shown to produce a compound with two to four times the potency of MPA both in laboratory tests and in living organisms. acs.orgnih.gov Hydroxylation or methoxylation at other positions of the main skeleton appears to have minimal effect on IMPDH2 inhibition. mdpi.com

Table 1: Impact of Phthalide Ring Modifications on Biological Activity
ModificationImpact on ActivityReference
Replacement of Lactone RingLoss of potency, especially with larger groups. acs.org, nih.gov
Removal of Phenolic HydroxylEssential for high potency. acs.org, nih.gov
Removal of Aromatic MethylEssential for activity. acs.org, nih.gov
Replacement of Methoxy with Ethyl2-4 times the potency of MPA. acs.org, nih.gov
Hydroxylation/MethoxylationMinimal effect on IMPDH2 inhibition. mdpi.com

Variations in the Hex-4-enoate Side Chain and Biological Correlation

The hex-4-enoate side chain of mycophenolic acid is another key determinant of its biological activity. Modifications to this chain have been extensively studied to understand their effect on the interaction with IMPDH.

Key findings related to the hex-4-enoate side chain include:

Carboxylic Acid Group: The terminal carboxylic acid group is of paramount importance as it forms a crucial hydrogen bond with Serine 276 in the active site of IMPDH. mostwiedzy.pl Esterification of this group, as seen in this compound, creates a prodrug that requires in vivo hydrolysis to become active. nih.govtandfonline.com

Double Bond: The trans configuration of the double bond at position 4 is a notable feature of the natural molecule. pg.edu.pl

Chain Modifications: Many variations of the hex-4-enoic acid side-chain have been shown to result in low biological activity, indicating that the specific length and conformation of this chain are optimized for binding to the enzyme. rsc.org However, some modifications have been explored. For example, the introduction of different substituents on the thiazole (B1198619) ring of mycophenolic acid derivatives has been shown to affect their inhibitory action on lipoxygenase. mdpi.com Specifically, substituents with an electronegative atom near position 4 of the thiazole enhanced activity. mdpi.com

Table 2: Effect of Hex-4-enoate Side Chain Modifications
ModificationEffect on Biological ActivityReference
Esterification of Carboxylic AcidCreates a prodrug requiring hydrolysis for activity. nih.gov, tandfonline.com
Alteration of Chain Length/ConformationGenerally leads to low biological activity. rsc.org
Thiazole Ring SubstitutionElectronegative atoms at position 4 can enhance activity. mdpi.com

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies have provided significant insights into the interaction between mycophenolic acid derivatives and their target enzyme, IMPDH. These computational approaches help in understanding the structural features responsible for inhibitory activity and guide the rational design of new, more potent inhibitors. nih.gov

Three-dimensional QSAR (3D-QSAR) analyses, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to MPA analogs. nih.gov These studies have yielded models with high predictive power, identifying key steric and electrostatic fields that influence the inhibitory potency. nih.gov

Molecular docking studies have further elucidated the binding modes of MPA and its analogs within the active site of IMPDH. nih.govresearchgate.netnih.gov These studies have confirmed the importance of the interactions observed in experimental SAR studies, such as the hydrogen bonding of the carboxylic acid and the specific orientation of the phthalide ring. mostwiedzy.pl For instance, docking studies have shown that for MPA, the aromatic moiety is in close contact with Trp214, while the flexible chain points towards the other end of the sub-domain. nih.govresearchgate.net

These computational models and docking analyses are valuable tools for predicting the biological activity of novel MPA derivatives and for designing compounds with improved therapeutic profiles. mdpi.comnih.gov

Preclinical Exploration of Novel Therapeutic Applications for Isopropyl Mycophenolate

Anti-inflammatory Mechanisms in Preclinical Models

The anti-inflammatory effects of mycophenolic acid have been explored in various preclinical settings, revealing several key mechanisms of action. The primary mechanism is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine (B1672433) nucleotides. researchgate.netnih.gov T and B lymphocytes are highly dependent on this pathway for their proliferation, making them particularly susceptible to the cytostatic effects of MPA. researchgate.net

Beyond this principal action, MPA demonstrates additional anti-inflammatory properties. By depleting guanosine nucleotides, it suppresses the glycosylation and expression of certain adhesion molecules. researchgate.net This, in turn, reduces the recruitment of lymphocytes and monocytes to sites of inflammation. researchgate.netnih.gov Furthermore, MPA can deplete tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), thereby suppressing the production of nitric oxide and the subsequent tissue-damaging peroxynitrite. researchgate.netnih.gov

A study utilizing a murine model of pleurisy induced by carrageenan demonstrated these anti-inflammatory effects in vivo. nih.gov Oral administration of MMF significantly inhibited the influx of leukocytes into the pleural cavity during both the early (4 hours) and later (48 hours) phases of inflammation. nih.gov This inhibition was accompanied by a significant suppression of key pro-inflammatory cytokines. nih.gov The findings suggest that the anti-inflammatory effects are largely due to the inhibition of the synthesis and release of these cytokines from activated leukocytes. nih.gov

Table 1: Effect of Mycophenolate Mofetil on Pro-inflammatory Cytokines in a Murine Pleurisy Model nih.gov
CytokineEffect ObservedMechanism
Tumor Necrosis Factor-alpha (TNF-α)Suppressed protein levelsDown-regulation of mRNA expression
Interleukin-1 beta (IL-1β)Suppressed protein levelsDown-regulation of mRNA expression
Vascular Endothelial Growth Factor-alpha (VEGF-α)Suppressed protein levelsDown-regulation of mRNA expression
Interleukin-17A (IL-17A)Suppressed protein levelsDown-regulation of mRNA expression

Antineoplastic Activity in Preclinical Cancer Models

The antiproliferative effects of mycophenolic acid have also been investigated for their potential antineoplastic activity in various preclinical cancer models. In vitro studies have shown that MMF can induce a dose-dependent reduction in the growth of several cancer cell lines. nih.govsci-hub.se This effect has been observed in models of colon adenocarcinoma, melanoma, and gastric adenocarcinoma. nih.govsci-hub.se

In addition to its direct antiproliferative effects on tumor cells, MMF has demonstrated anti-angiogenic properties in vitro. nih.govsci-hub.se In a rat aortic-ring assay, MMF markedly blocked the sprouting of new vessels. nih.govsci-hub.se A study on pancreatic cancer cell lines also found that MPA inhibited cell growth and reduced the expression of Vascular Endothelial Growth Factor (VEGF), an effect that was reversed by the addition of guanosine, supporting an IMPDH-dependent mechanism. nih.gov

While the in vitro results are promising, the antitumor effects in in vivo models have been more variable. nih.govsci-hub.se In preclinical in vivo studies, MPA showed a moderate inhibition of tumor growth in human-derived pancreatic cancer xenografts. nih.gov Other studies noted that MMF only marginally inhibited tumors in vivo, a result potentially related to drug availability and the intermittent exposure of tumor cells to the active compound. nih.govsci-hub.se

Table 2: In Vitro Antineoplastic and Anti-Angiogenic Effects of Mycophenolate Mofetil/Mycophenolic Acid
Preclinical ModelKey FindingsReference
Mouse CT26 colon adenocarcinoma cellsDose-dependent reduction in tumor cell numbers nih.govsci-hub.se
Mouse B16 melanoma cellsDose-dependent reduction in tumor cell numbers nih.govsci-hub.se
Human TMK1 gastric adenocarcinoma cellsDose-dependent reduction in tumor cell numbers nih.govsci-hub.se
Pancreatic cancer cell linesGrowth inhibition and reduced VEGF expression nih.gov
Rat aortic-ring assayMarked blockage of vessel sprouting (anti-angiogenic) nih.govsci-hub.se

Neuroprotective Effects in Preclinical Neurological Injury Models

Preclinical research has identified potential neuroprotective roles for MMF, largely attributed to its ability to modulate glial cell activity following neuronal injury. nih.govnih.gov In models of excitotoxic injury using organotypic hippocampal slice cultures (OHSCs), continuous treatment with MMF improved the preservation of the hippocampal cytoarchitecture. nih.gov The treatment significantly reduced the number of damaged neurons and also decreased the number of microglial cells. nih.gov This neuroprotective effect appears to be indirect, resulting from the inhibition of glial proliferation and activation, rather than a direct anti-excitotoxic effect. nih.gov

Further studies on these hippocampal cultures identified a crucial time frame for MMF's efficacy, with the most potent neuroprotection and inhibition of glial activation occurring when treatment was applied between 12 and 36 hours after the initial injury. nih.gov The neuroprotective effects were paralleled by significant reductions in the numbers of activated microglial cells. nih.gov

In a different preclinical model, MMF was tested in stroke-prone spontaneously hypertensive rats. researchgate.net In this in vivo model, rats treated with MMF showed improved survival and significantly lower neurological deficit scores compared to untreated controls. researchgate.net The treatment also prevented the progressive increase in blood pressure and protected against cerebrovascular lesions, such as cerebral edema and hemorrhages, which were prevalent in the control group. researchgate.net

Table 3: Summary of Neuroprotective Effects in Preclinical Models
Preclinical ModelCompound AdministeredKey FindingsReference
Organotypic hippocampal slice cultures (NMDA-induced excitotoxicity)Mycophenolate Mofetil (MMF)Reduced neuronal damage by 50.7%; Reduced microglial cells by 52%; Inhibited proliferation of microglia and astrocytes. nih.gov
Organotypic hippocampal slice cultures (NMDA-induced excitotoxicity)Mycophenolate Mofetil (MMF)Identified a critical neuroprotective time window between 12 and 36 hours post-injury; Reduced glial proliferation. nih.gov
Stroke-prone spontaneously hypertensive ratsMycophenolate Mofetil (MMF)Improved survival; Lowered neurological deficit scores; Prevented increase in blood pressure; Absent cerebrovascular lesions. researchgate.net

Antifibrotic Potential in Experimental Fibrosis Models

Beyond its immunomodulatory effects, MMF has demonstrated direct antifibrotic properties in experimental models. researchgate.netdocteurninaroos.com In vitro studies using human lung fibroblast cultures have shown that MMF leads to a dose- and time-dependent reduction in the synthesis and expression of type I collagen. researchgate.netdocteurninaroos.com The compound was also found to diminish the ability of fibroblasts to contract collagen lattices and reduced the synthesis of alpha-smooth muscle actin (α-SMA), a marker for the contractile myofibroblast phenotype. researchgate.netdocteurninaroos.com These actions suggest that MMF can directly alter fibroblast functions that are critical in the development of tissue fibrosis. researchgate.netdocteurninaroos.com

The antifibrotic potential has also been evaluated in an in vivo model of Peyronie's disease in rats, where fibrosis was induced by transforming growth factor-beta (TGF-β). nih.gov In this model, MMF acted as a regenerating anti-fibrotic agent. nih.gov Histochemical analysis showed that MMF treatment partially reversed the fragmentation and degradation of elastin (B1584352) in the fibrotic tissue. nih.gov Furthermore, it helped to normalize the ratio of collagen III to collagen I, which was elevated in the untreated fibrotic group. nih.gov These findings provide evidence for the potential of MMF to counteract fibrotic processes. nih.gov

Table 4: Antifibrotic Effects of Mycophenolate Mofetil in Experimental Models
Experimental ModelKey FindingsReference
Human lung fibroblast culturesReduced synthesis and expression of type I collagen; Decreased fibroblast motility and contraction of collagen lattices; Reduced expression of alpha-smooth muscle actin (α-SMA). researchgate.netdocteurninaroos.com
Rat model of Peyronie's disease (TGF-β induced)Partially reversed elastin fragmentation and degradation; Decreased the elevated collagen III/collagen I ratio, approaching normal levels. nih.gov

Advanced Analytical Methodologies for Isopropyl Mycophenolate Quantification and Purity Assessment

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone of modern pharmaceutical analysis, offering powerful separation capabilities. For Isopropyl Mycophenolate and its related compounds, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for quantitative analysis and impurity profiling.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of mycophenolate compounds. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the active pharmaceutical ingredient (API) from any synthesis-related impurities and degradation products.

Method development for related compounds like Mycophenolate Mofetil often involves optimizing several parameters to achieve adequate separation. A typical method employs a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. asianpubs.orgjchps.com UV detection is commonly performed at wavelengths where the analyte exhibits maximum absorbance, such as 216 nm, 250 nm, or 254 nm. asianpubs.orgjchps.comnih.gov The validation of these methods confirms their suitability for their intended purpose, assessing parameters like linearity, accuracy, precision, and stability. jchps.comuniv-lyon1.fr For instance, a validated HPLC method demonstrated good linearity over a concentration range of 0.5–160 μg/mL. jchps.com Such methods are designed to be specific enough to resolve the main compound from all potential impurities, including isomers and related esters like this compound.

Table 1: Example HPLC Method Parameters for Mycophenolate Mofetil Analysis

Parameter Conditions
Instrument Waters-Alliance HPLC system with UV detector asianpubs.org
Column Symmetry C18 (4.6 mm x 150 mm, 5 µm) asianpubs.org
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 4.0) (65:35 v/v) asianpubs.org
Flow Rate 0.7 mL/min asianpubs.org
Detection Wavelength 216 nm asianpubs.org
Injection Volume 20 µL asianpubs.org

| Retention Time | 2.647 min asianpubs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

For applications requiring higher sensitivity and specificity, particularly in bioanalytical studies involving complex matrices like plasma, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. jyoungpharm.orgrfppl.co.in This technique combines the separation power of LC with the mass analysis capability of MS, allowing for the detection and quantification of analytes at very low concentrations. nih.gov

In the context of mycophenolate analysis, LC-MS/MS methods have been developed for the simultaneous quantification of the parent drug and its metabolites. jyoungpharm.orgnih.gov These methods typically use a simple sample preparation step, such as protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation and detection using multiple reaction monitoring (MRM). jyoungpharm.orgnih.gov The MRM approach enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. jyoungpharm.org The high sensitivity of LC-MS/MS makes it ideal for quantifying trace-level impurities like this compound. nih.govbohrium.com

Table 2: Example LC-MS/MS Method Parameters for Mycophenolate Analysis

Parameter Conditions
LC System Shimadzu UHPLC nih.gov
Mass Spectrometer AB Sciex QTrap 4000 nih.gov
Column Ultra Biphenyl 5 µm (100 × 2.1 mm) nih.gov
Mobile Phase A: 0.1% formic acid in water; B: Acetonitrile nih.gov
Ionization Mode Positive Ion Mode jyoungpharm.org
Quantification Multiple Reaction Monitoring (MRM) nih.gov

| Linearity Range | 1.22 - 1250.00 nM nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com These characteristics make UPLC particularly well-suited for the complex separations required in pharmaceutical impurity profiling. nih.govresearchgate.net

An eco-friendly UPLC method using Quality by Design (QbD) principles has been developed to quantify impurities in Mycophenolate Mofetil. nih.gov The optimized method utilized a C18 column and a gradient elution, achieving excellent separation of the API and its related substances. nih.gov UPLC is often paired with advanced mass spectrometry, such as Quadrupole Time-of-Flight (QToF) LC-MS, for the identification of unknown degradation products. nih.govresearchgate.net This powerful combination allows for the accurate mass measurement of impurities, facilitating their structural elucidation. nih.gov

Spectrophotometric Methods for Analytical Characterization

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of pharmaceutical compounds. While not as specific as chromatographic methods, it is highly valuable for the analysis of bulk drugs and for applications like solubility studies during preformulation.

For mycophenolate compounds, UV spectrophotometric methods have been developed and validated according to ICH guidelines. The wavelength of maximum absorbance (λmax) for Mycophenolate Mofetil is typically observed around 250 nm in solvents like methanol (B129727) or acidic buffers. asianpubs.org Derivative spectrophotometry can also be employed to enhance resolution and reduce interference from excipients. tsijournals.comsemanticscholar.org The method's validation demonstrates linearity over a specific concentration range, for example, 5-35 µg/ml, with a high correlation coefficient.

Table 3: Validation Parameters of a UV Spectrophotometric Method for Mycophenolate Mofetil

Parameter Result
Solvent Methanol
λmax 250 nm
Linearity Range 5-35 µg/ml
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.796 µg/ml

| Limit of Quantification (LOQ) | 2.412 µg/ml |

Method Validation Parameters in Bioanalytical and Pharmaceutical Research

Bioanalytical method validation is a crucial process that ensures a quantitative analytical method is reliable and reproducible for its intended use in biomedical applications. au.dk It involves documenting that the performance characteristics of the method are suitable and reliable. au.dknih.gov The key parameters evaluated during validation, as stipulated by regulatory guidelines like the ICH, are essential for both pharmaceutical quality control and bioanalytical studies. jchps.comau.dk

The fundamental validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is evaluated at intra-day and inter-day levels. nih.govmedpharmres.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. jchps.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. asianpubs.orgjchps.com

Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical response of extracted samples to that of unextracted standards. medpharmres.com

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. medpharmres.com

Table 4: General Acceptance Criteria for Method Validation Parameters

Parameter Acceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LOQ)
Precision Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Recovery Consistent, precise, and reproducible

| Stability | Analyte concentration within ±15% of initial concentration |

Detection and Characterization of Synthesis-Related Impurities and Degradants

Controlling impurities in pharmaceutical products is critical for ensuring their safety and quality. This compound is a potential process-related impurity in the synthesis of Mycophenolate Mofetil. lgcstandards.comsynzeal.com The identification and characterization of such impurities, along with those formed during degradation, require highly specific and sensitive analytical methods.

Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat) to understand the degradation pathways of a drug substance. jchps.comnih.gov These studies help in developing stability-indicating analytical methods that can separate the drug from its degradation products. jchps.comresearchgate.net For Mycophenolate Mofetil, studies have shown it is particularly sensitive to alkaline conditions. jchps.com

Advanced hyphenated techniques, such as LC-QToF-MS, are employed for the structural elucidation of unknown impurities and degradants. nih.govnih.gov This approach provides accurate mass data and fragmentation patterns, which are essential for identifying the chemical structures of these compounds. researchgate.netresearchgate.net A comprehensive study identified a total of 15 related substances in Mycophenolate Mofetil, including both process-related impurities and stress degradation products, with 11 of them being previously unreported. nih.gov

Formulation Development and Drug Delivery System Research for Mycophenolic Acid Derivatives in Preclinical Studies

Microemulsion-Based Systems for Enhanced Delivery

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants, often in combination with a cosurfactant. These systems are recognized for their potential to enhance the solubilization and absorption of poorly water-soluble drugs. ijarset.comresearchgate.net Preclinical investigations into microemulsion formulations for compounds with low aqueous solubility have demonstrated significant improvements in bioavailability. bohrium.com

Research on other hydrophobic drugs has shown that isopropyl myristate-based microemulsion systems can significantly increase solubility. researchgate.netnih.gov For instance, the solubility of progesterone (B1679170) and indomethacin (B1671933) was increased by up to 3300-fold and 500-fold, respectively, in such systems. researchgate.netnih.gov This highlights the promise of microemulsions for improving the delivery of lipophilic compounds like Isopropyl Mycophenolate. The selection of appropriate oils, surfactants, and cosurfactants would be a critical step in the preclinical development of a microemulsion formulation for this compound, with the goal of achieving optimal drug loading and stability.

Nanoparticle Encapsulation and Release Kinetics

Nanoparticle-based drug delivery systems offer a versatile platform for encapsulating therapeutic agents, protecting them from degradation, and controlling their release. mdpi.com In preclinical studies, various types of nanoparticles have been investigated for the delivery of mycophenolic acid derivatives, primarily MMF. These studies provide valuable insights into the potential for nanoparticle encapsulation of this compound.

Solid lipid nanoparticles (SLNs) have been explored for the controlled release of MMF. In one study, MMF-loaded SLNs were prepared using a nanoprecipitation method, resulting in nanoparticles in the size range of 80–170 nm with a fairly uniform surface. nih.govresearchgate.net The in vitro release studies of these SLNs demonstrated a sustained release profile over 12 hours. nih.gov

Polymeric nanoparticles have also been extensively studied for MMF delivery. Chitosan-coated nanoparticles made with poly(lactic) acid (PLA) or poly(lactic-co-glycolic) acid (PLGA) have shown high encapsulation efficiency and sustained drug release. core.ac.uknih.govusask.ca Two lead formulations demonstrated high encapsulation efficiencies of 94.34% and 75.44%, respectively, with a minimal burst release and sustained release over 12 hours. nih.gov The release kinetics from such nanoparticles are crucial and are often evaluated using various mathematical models to understand the mechanism of drug release. semanticscholar.org

The findings from these preclinical studies on MMF suggest that nanoparticle encapsulation is a promising strategy for this compound. Such formulations could potentially improve its stability and provide a controlled release profile, which would need to be confirmed through dedicated preclinical investigations.

Nanoparticle FormulationDrugPolymer/LipidEncapsulation Efficiency (%)Key Release Characteristics
Solid Lipid Nanoparticles (SLNs)MMFStearic Acid, β-cyclodextrinNot SpecifiedSustained release over 12 hours, Non-Fickian diffusion
Chitosan-coated PLA NanoparticlesMMFPLA, Chitosan (B1678972)94.34Sustained release with minimal burst phase
Chitosan-coated PLGA NanoparticlesMMFPLGA, Chitosan75.44Sustained release with minimal burst phase

Topical and Targeted Delivery Approaches in Preclinical Models

Topical delivery of immunosuppressants is an attractive strategy for treating localized conditions, as it can potentially minimize systemic exposure and associated side effects. Preclinical studies have explored the topical application of mycophenolic acid. One study focused on developing a topical formulation of MPA and evaluated its in vitro and in vivo characteristics. The results showed that a topical formulation could achieve markedly higher local tissue MPA levels with lower systemic exposure compared to intravenous delivery in rats. nih.gov This suggests that a topical formulation of this compound could be a viable approach for specific indications, pending preclinical evaluation in relevant animal models. nih.gov

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body. nih.gov Nanoparticles can be engineered to target specific cells or tissues by modifying their surface with ligands that bind to receptors overexpressed on the target cells. mdpi.com While specific preclinical studies on the targeted delivery of this compound are not available, the principles have been demonstrated for other drugs in various disease models. nih.gov For instance, nanodelivery of MMF to the organ has been shown to improve transplant vasculopathy in a preclinical model. mssm.edu Future preclinical research could explore the development of targeted nanoparticle formulations of this compound for specific therapeutic applications.

Sustained Release Formulation Strategies

The development of sustained-release formulations is a key objective in pharmaceutical development, aiming to maintain therapeutic drug concentrations over an extended period and improve patient compliance by reducing dosing frequency. core.ac.uk Preclinical research has demonstrated the feasibility of creating sustained-release formulations for MMF, primarily through the use of polymeric nanoparticles. core.ac.uknih.govusask.ca

Mucoadhesive chitosan-coated polymeric nanoparticles have been a focus of this research. core.ac.uknih.govusask.ca By encapsulating MMF in polymers like PLA and coating the nanoparticles with chitosan, researchers have been able to achieve a sustained release profile. google.com In vitro studies have shown that these formulations can release the drug over a period of up to 24 hours. google.com The release of MMF from these nanoparticles is modulated by the properties of the polymer and the chitosan coating. google.com

Another approach to sustained release is the development of long-acting injectable formulations. mdpi.com While specific preclinical data for a long-acting injectable of this compound is not available, this strategy has been successfully applied to other drugs, demonstrating prolonged therapeutic effect from a single injection. mdpi.com The development of a sustained-release formulation for this compound would likely follow similar principles, utilizing biodegradable polymers or other matrix-forming excipients to control the rate of drug release. Such a formulation would require thorough preclinical evaluation to determine its pharmacokinetic profile and in vivo performance.

Formulation StrategyDrugKey FeaturesPreclinical Finding
Chitosan-coated PLA nanoparticlesMMFMucoadhesive, sustained releaseRelease sustained up to 24 hours in vitro
Solid Lipid Nanoparticles (SLNs)MMFControlled releaseJustified a once-daily controlled release formulation

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal RangeAnalytical Validation Method
Reaction Temperature60–70°CIR spectroscopy
Catalyst Concentration0.5–1.0 mol%Titration
Purity Threshold≥98%HPLC with UV detection

Basic: How do researchers validate the pharmacological target specificity of this compound in vitro?

Answer: Target validation requires a multi-step approach:

Enzyme Inhibition Assays: Measure IMPDH (inosine monophosphate dehydrogenase) activity using spectrophotometric NADH depletion assays. Compare inhibition rates against mycophenolate mofetil (MMF) as a positive control .

Cell-Based Selectivity: Use lymphocyte proliferation assays (e.g., mitogen-stimulated PBMCs) to confirm selective inhibition of guanosine nucleotide synthesis. Include dose-response curves (IC₅₀ calculations) and cytotoxicity controls (e.g., LDH release assays) .

Advanced: How can contradictory pharmacokinetic data from animal models and human trials be resolved?

Answer: Contradictions often arise from species-specific metabolic differences (e.g., esterase activity in rodents vs. humans). To address this:

  • Conduct interspecies comparative studies using liver microsomes to quantify hydrolysis rates of this compound to mycophenolic acid .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict human exposure profiles, integrating parameters like plasma protein binding and tissue distribution .
  • Validate models with crossover trials in non-human primates, which share closer metabolic homology to humans .

Advanced: What experimental designs minimize bias in assessing this compound’s efficacy for immune-mediated disorders?

Answer: Use a double-blind, randomized controlled trial (RCT) framework with stratified randomization based on disease severity (e.g., MOMI scale for oral lichen planus) . Key elements:

  • PICOT Framework:
    • P: Patients with biopsy-confirmed erosive lichen planus.
    • I: 2% this compound mucoadhesive gel.
    • C: Triamcinolone acetonide 0.1% (standard therapy).
    • O: Reduction in VAS pain scores and lesion size.
    • T: 8-week follow-up .
  • Outcome Measures: Dual endpoints (clinical + histological) with inter-rater reliability testing for objective assessments .

Basic: What are the critical parameters for stability testing of this compound formulations?

Answer: Follow ICH guidelines for accelerated stability studies:

  • Storage Conditions: 40°C/75% RH for 6 months; monitor degradation products monthly via LC-MS.
  • Key Metrics: pH stability (5.5–7.0), particle size distribution (D90 <50 µm for topical gels), and preservative efficacy (e.g., microbial challenge tests) .

Advanced: How can researchers optimize this compound’s bioavailability in transdermal delivery systems?

Answer: Use Quality by Design (QbD) principles:

Factor Screening: Identify critical variables (e.g., permeation enhancers, lipid nanoparticles) via factorial design experiments.

Response Surface Methodology (RSM): Optimize flux rates (Jmax) using Franz diffusion cells with ex vivo human skin .

In Vivo Correlation: Validate with microdialysis in rodent models to measure real-time dermal bioavailability .

Basic: What ethical guidelines govern clinical trials involving this compound?

Answer: Adhere to Declaration of Helsinki principles:

  • Obtain informed consent with explicit disclosure of risks (e.g., gastrointestinal toxicity, teratogenicity) .
  • Submit protocols to institutional review boards (IRBs) for approval, including data-sharing plans (e.g., de-identified datasets in repositories like ClinicalTrials.gov ) .

Advanced: How should researchers address variability in biomarker data from this compound studies?

Answer: Apply mixed-effects models to account for inter-individual variability. For example:

  • Use longitudinal analysis (e.g., generalized estimating equations) for repeated VAS scores .
  • Stratify by covariates (age, CYP450 genotype) and report 95% confidence intervals for effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.